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Oleandrin is a highly lipid-soluble cardiac glycoside, a property that fundamentally shapes its

pharmacological and toxicological behavior [1] [2]. The table below summarizes its core characteristics and

the implications of its lipophilicity.

Property Description Impact on Pharmacokinetics/Pharmacodynamics

Chemical
Structure

Cardenolide; aglycone
steroidal moiety, lactone

ring, glycosyl moiety [1].

The aglycone is the pharmacophoric moiety; overall
structure confers high lipid solubility [1].

Physical Form White crystalline powder

[1].

--

Molecular Weight 576.727 Da [1]. --

Melting Point 250°C [1]. --

Solubility Profile Insoluble in water;
soluble in methanol,
ethanol, chloroform, and

other organic solvents [1]
[3].

Enables passive diffusion through biomembranes;

dictates use of non-polar solvents for extraction [3].
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Property Description Impact on Pharmacokinetics/Pharmacodynamics

Main Molecular
Target

Na+/K+-ATPase pump
(NKP) [4].

Inhibition leads to increased intracellular Ca²⁺,
causing positive inotropy (therapeutic) and

cardiotoxicity [4].

Therapeutic
Blood
Concentration

Not precisely defined, but

toxic effects observed from
~1-2 ng/ml [1].

Indicates a very narrow therapeutic window [1].

Fatal Blood
Concentration

~20 ng/ml [1]. Highlights extreme toxicity potential.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Oleandrin's ADME profile is complex and contributes to its narrow therapeutic window. Key characteristics

are organized in the table below.

ADME
Phase

Key Characteristics Experimental Evidence & Notes

Absorption Rapid and effective after oral administration due
to high lipophilicity [3]. Bioavailability is limited by

first-pass metabolism and potential P-gp efflux
[2].

Based on poisoning cases and
animal studies; inferred from its

structural similarity to digitoxin [3]
[2].

Distribution Extensive tissue distribution; reversibly binds to
plasma proteins; half-life in humans is ~2.3 hours

but elimination can be slow, leading to risk of
accumulation [2].

Animal studies show high
concentrations in liver, kidneys, and

spleen [2].

Metabolism Undergoes Phase I metabolism (hydrolysis,
oxidation) via cytochrome P450 enzymes (e.g.,

CYP3A4) to active metabolites like oleandrigenin
[2].

Metabolites also contribute to
pharmacological and toxic effects

[2].
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ADME
Phase

Key Characteristics Experimental Evidence & Notes

Excretion Slow; primarily via hepatic/biliary routes;

suspected enterohepatic recirculation may
prolong exposure [1] [2].

Renal excretion is minimal [2].

The following diagram illustrates the core mechanism of action and the subsequent downstream effects that

contribute to both its anticancer and toxic activities.

Oleandrin Mechanism and Effects
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Oleandrin inhibits Na+/K+-ATPase and STAT-3, driving diverse biological effects.

Experimental Protocols & Methodologies
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Analytical Detection of Oleandrin

Accurate quantification of oleandrin in biological matrices is crucial for PK studies and toxicology. Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation: Common techniques include Liquid-Liquid Extraction (LLE) with organic

solvents or Solid-Phase Extraction (SPE) for complex samples like serum, blood, or tissue
homogenates [2].

Chromatography: Reversed-phase columns (e.g., C18) are standard. The mobile phase is typically
a gradient of water and organic modifiers like acetonitrile or methanol, often with additives such as

formic acid to improve ionization [2].
Mass Spectrometry Detection: Electrospray Ionization (ESI) in positive mode is used. The analysis

is performed in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity,
tracking specific precursor-to-product ion transitions for oleandrin and its metabolites [2].

Performance: Modern LC-MS/MS methods can achieve Low Limits of Detection (LOD) around 0.5-
1.0 ng/mL or lower, with recoveries often exceeding 70-90% [2].

Assessing Anticancer Activity In Vitro

The following workflow, commonly used in cited studies [5] [4], outlines key experiments for evaluating

oleandrin's anticancer effects.
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In Vitro Anticancer Assay Workflow

Cell Culture
(Cancer & Normal Cell Lines)

Cell Viability Assay (e.g., MTT)

Determine IC50 Values

Morphological Analysis
(Microscopy) Clonogenic Assay Invasion Assay

(e.g., Matrigel)

Mechanistic Studies
(Western Blot, PCR)

Click to download full resolution via product page

A standard workflow for evaluating the in vitro cytotoxic and anti-invasive effects of oleandrin.

Research Considerations & Toxicity

Influencing Factors: Oleandrin content varies significantly by plant variety (red oleander has higher

cardenolide levels than white) and extraction solvent (non-polar solvents yield more oleandrin) [3].
Toxicity Management: The narrow therapeutic window is the primary challenge. Potential strategies

to improve it include using prodrugs to enhance water solubility, novel drug delivery systems (e.g.,
nanoparticles) for targeted delivery, and exploring therapeutic drug monitoring based on sensitive

LC-MS/MS assays [1] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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